molecular formula C24H18ClN5O4S B2812505 5-[(3-氯苯甲基)硫基]-8,9-二甲氧基-2-(4-硝基苯基)[1,2,4]三唑并[1,5-c]喹啉 CAS No. 901736-37-6

5-[(3-氯苯甲基)硫基]-8,9-二甲氧基-2-(4-硝基苯基)[1,2,4]三唑并[1,5-c]喹啉

货号 B2812505
CAS 编号: 901736-37-6
分子量: 507.95
InChI 键: TVHAOVLMGUIWNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline and triazoloquinazoline derivatives are important heterocyclic compounds known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists . They are relevant structural templates in both natural and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of quinazoline and triazoloquinazoline derivatives often involves reactions like Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . For instance, a “refreshed” synthesis of the [1,2,3]-triazolo [1,5- a ]quinoxalin-4 (5 H )-one core was reported, encompassing the use of eco-compatible catalysts and reaction conditions .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a five-membered ring containing three nitrogen atoms . Both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions. For example, a base-promoted tandem S N Ar/Boulton-Katritzky rearrangement offers a simple and straightforward method for the formation of functionalized [1,2,4]triazolo [1,5- a ]pyridines .

科学研究应用

Antimicrobial Activity

The synthesized compound has demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria. Specifically, N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) and N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXk) exhibited remarkable efficacy against E. coli, P. aeruginosa, and S. epidermidis, with a minimum inhibitory concentration (MIC) of 3 µg/mL .

Antitubercular Activity

Compound IXi also displayed antitubercular activity at a concentration of 6.25 µg/mL. Given the urgent need for novel treatments against multi-drug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB), this finding holds promise for further optimization and development of new antitubercular agents .

Anti-HIV Activity

In addition to its antibacterial properties, compound IXi exhibited anti-HIV activity at 7.15 µg/mL against both HIV1 and HIV2. Considering the co-infection challenge posed by TB and HIV, compounds like this one could contribute to improved treatment options .

Energetic Materials

While not explicitly studied for this compound, the triazolo quinazoline scaffold has been explored in the design of very thermostable energetic materials. Further investigations into its energetic properties could be valuable .

Heterocyclic Chemistry

The compound’s triazolo quinazoline structure falls within the realm of heterocyclic chemistry. Researchers may explore its reactivity, synthetic pathways, and potential modifications to create novel derivatives .

Drug Discovery and Optimization

Given its multifaceted biological activities, 5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline could serve as a starting point for drug discovery programs. Medicinal chemists might investigate structural modifications to enhance specific properties or reduce toxicity .

安全和危害

The safety and hazards associated with these compounds can also vary widely. Some triazole derivatives have been associated with adverse events such as hepatotoxicity and hormonal problems .

未来方向

The future directions in the research of these compounds involve the design and synthesis of new quinazoline-based compounds as potential drugs of anticancer potency against various cancers . The focus is also on obtaining higher efficacy with minimum side effects .

属性

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O4S/c1-33-20-11-18-19(12-21(20)34-2)26-24(35-13-14-4-3-5-16(25)10-14)29-23(18)27-22(28-29)15-6-8-17(9-7-15)30(31)32/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHAOVLMGUIWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。